[1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid

Catalog No.
S11398032
CAS No.
M.F
C15H22N2O3S
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amin...

Product Name

[1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid

IUPAC Name

2-[1-[[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]methyl]cyclohexyl]acetic acid

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C15H22N2O3S/c1-10-13(21-11(2)17-10)14(20)16-9-15(8-12(18)19)6-4-3-5-7-15/h3-9H2,1-2H3,(H,16,20)(H,18,19)

InChI Key

JHWWMQKVIHNCFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2(CCCCC2)CC(=O)O

The compound [1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid is a complex organic molecule characterized by a cyclohexyl group attached to an acetic acid moiety. The structure includes a thiazole ring substituted with a dimethyl group and an amino group linked to a carbonyl, which contributes to its unique chemical properties. This compound may exhibit significant pharmacological potential due to its diverse functional groups, which can interact with various biological targets.

The chemical reactivity of this compound can be analyzed through several types of reactions:

  • Amide Formation: The amino group can react with carboxylic acids to form amides, which is crucial for biological activity.
  • Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions, allowing the introduction of various substituents.
  • Decarboxylation: Under certain conditions, the acetic acid moiety may undergo decarboxylation, leading to altered biological activity.

These reactions highlight the compound's versatility in synthetic and biological contexts.

The biological activity of [1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid can be predicted using computational methods such as quantitative structure-activity relationship (QSAR) modeling. Such models suggest that compounds with similar structures may exhibit activities such as:

  • Antimicrobial properties: The thiazole ring is known for its antimicrobial effects.
  • Anti-inflammatory activity: Compounds with cyclohexyl and acetic acid functionalities often show anti-inflammatory properties.
  • Analgesic effects: The structural components may contribute to pain-relieving activities.

Studies utilizing computer-aided prediction tools indicate that this compound could be promising for therapeutic applications in pharmacology .

The synthesis of [1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid typically involves several steps:

  • Synthesis of Thiazole Derivative: Starting from appropriate precursors, a thiazole ring can be synthesized using condensation reactions.
  • Formation of Amine: The amino group can be introduced via reductive amination or direct amination of carbonyl compounds.
  • Cyclization and Acetylation: The cyclohexane moiety can be formed through cyclization reactions followed by acetylation to yield the final product.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final compound.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its predicted biological activities, it may serve as a lead compound for drug development targeting infections or inflammatory diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in agricultural fungicides or herbicides.
  • Material Science: The unique structural features may allow its incorporation into polymeric materials for enhanced properties.

Interaction studies are essential for understanding how [1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid interacts with biological macromolecules. Techniques such as:

  • Molecular docking studies: These can predict binding affinities and modes of interaction with target proteins.
  • In vitro assays: Testing the compound against various cell lines can elucidate its cytotoxicity and therapeutic index.

Such studies are crucial for assessing the safety and efficacy of the compound in therapeutic contexts .

Several compounds share structural similarities with [1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid, including:

Compound NameStructural FeaturesBiological Activity
2-Amino-N-(cyclohexyl)acetamideCyclohexane and amineAnti-inflammatory
4-MethylthiazoleThiazole ringAntimicrobial
Cyclohexanecarboxylic acidCyclohexane and carboxylic acidAnalgesic

Uniqueness

The uniqueness of [1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid lies in its combination of a cyclohexane structure with a thiazole moiety and an acetic acid functional group. This specific arrangement allows for diverse interactions within biological systems that other similar compounds may not achieve.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

310.13511374 g/mol

Monoisotopic Mass

310.13511374 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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